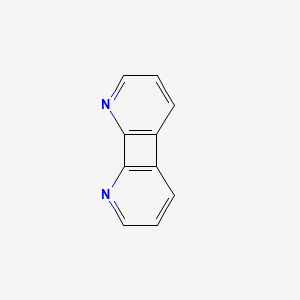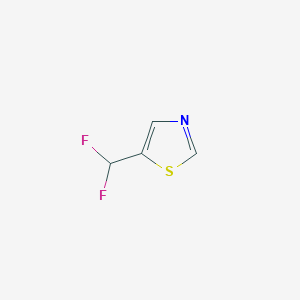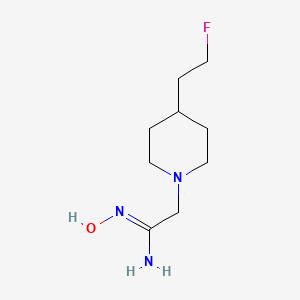
(Z)-2-(4-(2-fluoroethyl)piperidin-1-yl)-N'-hydroxyacetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-(2-fluoroethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a fluoroethyl group and an acetimidamide moiety. Its unique structure makes it a potential candidate for various applications in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(2-fluoroethyl)piperidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via a nucleophilic substitution reaction using a fluoroethyl halide.
Formation of the Acetimidamide Moiety:
Industrial Production Methods
Industrial production of (Z)-2-(4-(2-fluoroethyl)piperidin-1-yl)-N’-hydroxyacetimidamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imidamide moiety, converting it to corresponding amines.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-(4-(2-fluoroethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, (Z)-2-(4-(2-fluoroethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is explored for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of (Z)-2-(4-(2-fluoroethyl)piperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- (Z)-2-(4-(2-chloroethyl)piperidin-1-yl)-N’-hydroxyacetimidamide
- (Z)-2-(4-(2-bromoethyl)piperidin-1-yl)-N’-hydroxyacetimidamide
- (Z)-2-(4-(2-iodoethyl)piperidin-1-yl)-N’-hydroxyacetimidamide
Uniqueness
(Z)-2-(4-(2-fluoroethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is unique due to the presence of the fluoroethyl group, which imparts distinct physicochemical properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.
特性
分子式 |
C9H18FN3O |
|---|---|
分子量 |
203.26 g/mol |
IUPAC名 |
2-[4-(2-fluoroethyl)piperidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H18FN3O/c10-4-1-8-2-5-13(6-3-8)7-9(11)12-14/h8,14H,1-7H2,(H2,11,12) |
InChIキー |
JLVPPTUWLOLPBJ-UHFFFAOYSA-N |
異性体SMILES |
C1CN(CCC1CCF)C/C(=N/O)/N |
正規SMILES |
C1CN(CCC1CCF)CC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


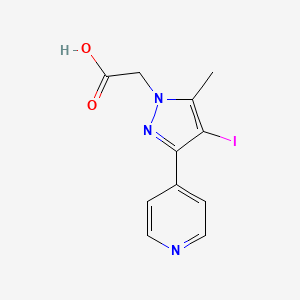

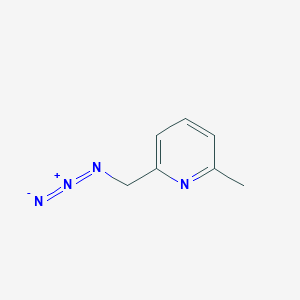
![3-Isobutyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13426216.png)

![3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B13426223.png)

![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)

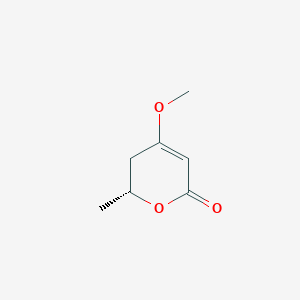
![1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13426261.png)

